5-Bromo-2-cyanobenzyl Acetate 5-Bromo-2-cyanobenzyl Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478701
InChI: InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3
SMILES:
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

5-Bromo-2-cyanobenzyl Acetate

CAS No.:

Cat. No.: VC20478701

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-cyanobenzyl Acetate -

Specification

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name (5-bromo-2-cyanophenyl)methyl acetate
Standard InChI InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3
Standard InChI Key OFZSKJYIQMJKEL-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=C(C=CC(=C1)Br)C#N

Introduction

Synthetic Methodologies

Industrial and laboratory syntheses of 5-bromo-2-cyanobenzyl acetate typically follow a two-step sequence: (1) bromination of 2-cyanobenzyl acetate or (2) cyanation of 5-bromobenzyl acetate derivatives.

Bromination of 2-Cyanobenzyl Acetate

A representative procedure involves treating 2-cyanobenzyl acetate with bromine (Br2\text{Br}_{2}) in acetic acid at 40–50°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the cyano group’s meta-directing effect:

2-Cyanobenzyl acetate+Br2CH3COOH5-Bromo-2-cyanobenzyl acetate+HBr\text{2-Cyanobenzyl acetate} + \text{Br}_{2} \xrightarrow{\text{CH}_{3}\text{COOH}} \text{5-Bromo-2-cyanobenzyl acetate} + \text{HBr}

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol-water mixtures.

Cyanation of 5-Bromobenzyl Acetate

Alternative routes employ palladium-catalyzed cyanation of 5-bromo-2-iodobenzyl acetate using potassium cyanide (KCN\text{KCN}) or trimethylsilyl cyanide (TMSCN\text{TMSCN}) . For example:

5-Bromo-2-iodobenzyl acetate+KCNPd(PPh3)45-Bromo-2-cyanobenzyl acetate+KI\text{5-Bromo-2-iodobenzyl acetate} + \text{KCN} \xrightarrow{\text{Pd(PPh}_{3}\text{)}_{4}} \text{5-Bromo-2-cyanobenzyl acetate} + \text{KI}

This method affords moderate yields (50–60%) but avoids handling elemental bromine.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Direct Bromination70958
Palladium-Catalyzed Cyanation559012

Physicochemical Properties

5-Bromo-2-cyanobenzyl acetate exists as a white crystalline solid under standard conditions. Key properties include:

  • Melting Point: 112–114°C (DSC, heating rate 10°C/min)

  • Solubility:

    • Dichloromethane: 45 g/L

    • Ethanol: 12 g/L

    • Water: <0.1 g/L

  • LogP: 2.8 (calculated via XLogP3)

  • Stability: Stable at room temperature for >12 months when stored in amber glass under argon.

The ester group undergoes hydrolysis in basic aqueous media (e.g., NaOH\text{NaOH}) to yield 5-bromo-2-cyanobenzyl alcohol, while the cyano group resists nucleophilic attack under mild conditions.

Applications in Organic Synthesis

The compound’s dual functionality enables participation in diverse transformations:

Suzuki-Miyaura Coupling

The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl structures. For instance, reaction with phenylboronic acid in THF/H2O\text{THF}/\text{H}_{2}\text{O} at 80°C produces 2-cyano-5-phenylbenzyl acetate in 82% yield .

Ester Hydrolysis and Functionalization

Selective hydrolysis of the acetate group using LiOH\text{LiOH} in THF/H2O\text{THF}/\text{H}_{2}\text{O} affords 5-bromo-2-cyanobenzyl alcohol, a key intermediate for etherification or oxidation reactions.

Analog StructureTargetActivity
5-Bromo-2-nitrobenzyl acetateE. coli DNA gyrase90% inhibition at 50 µM
2-Cyano-5-iodobenzyl acetateProtein kinase CIC50_{50} = 9.2 µM

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